Welcome to the BenchChem Online Store!
molecular formula C15H15NO4 B8581524 3-Methyl-1-phthalimidohexane-2,5-dione CAS No. 64064-06-8

3-Methyl-1-phthalimidohexane-2,5-dione

Cat. No. B8581524
M. Wt: 273.28 g/mol
InChI Key: YVDLYQABDNRGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04169150

Procedure details

3-Methyl-1-phthalimidohex-3-ene-2,5-dione (423 mg, 1.56 millimoles) was catalytically hydrogenated with 300 mg of Raney nickel (containing ethanol) in 45 ml ethyl acetate using a catalytic reduction apparatus. In 12 minutes, hydrogen was absorbed in an amount stoichiometrically required to hydrogenate the carbon-carbon double bond of the above compound. The catalyst was separated by suction filtration with a care taken not to bring it into contact with the air. The solvent was evaporated from the filtrate under reduced pressure to afford 416 mg of 3-methyl-1-phthalimidohexane-2,5-dione as white crystals in a yield of 98%. Recrystallization from methanol afforded colorless prisms having a melting point of 101.5° to 102.5° C. The spectral data and the results of elemental analysis of the product were as follows:
Name
3-Methyl-1-phthalimidohex-3-ene-2,5-dione
Quantity
423 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:17][C:18](=[O:20])[CH3:19])[C:3](=[O:16])[CH2:4][N:5]1[C:9](=[O:10])[C:8]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:15]>[Ni].C(OCC)(=O)C>[CH3:1][CH:2]([CH2:17][C:18](=[O:20])[CH3:19])[C:3](=[O:16])[CH2:4][N:5]1[C:9](=[O:10])[C:8]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:15]

Inputs

Step One
Name
3-Methyl-1-phthalimidohex-3-ene-2,5-dione
Quantity
423 mg
Type
reactant
Smiles
CC(C(CN1C(C=2C(C1=O)=CC=CC2)=O)=O)=CC(C)=O
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogen was absorbed in an amount
CUSTOM
Type
CUSTOM
Details
The catalyst was separated by suction filtration with a care
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
12 min
Name
Type
product
Smiles
CC(C(CN1C(C=2C(C1=O)=CC=CC2)=O)=O)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 416 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.